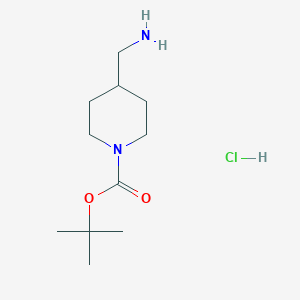

1-Boc-4-(Aminomethyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFEYYTYBXYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373198 | |

| Record name | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359629-16-6 | |

| Record name | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Chemical Scaffold

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine Hydrochloride

In the landscape of modern medicinal chemistry and drug discovery, the rational design of molecules hinges on the availability of versatile, high-purity building blocks. This compound is a paramount example of such a scaffold. Its structure, which combines a piperidine ring with a primary amine shielded by a tert-butyloxycarbonyl (Boc) group and a reactive aminomethyl side chain, offers a unique trifecta of chemical utility.[1] The Boc group provides a robust and selectively cleavable protecting group, essential for orchestrating multi-step syntheses.[1] The piperidine core is a prevalent motif in numerous biologically active compounds, often enhancing solubility and influencing receptor binding, while the aminomethyl group serves as a key handle for derivatization.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its fundamental properties, synthesis, analytical validation, strategic applications, and safe handling protocols, offering field-proven insights to empower its effective use in the laboratory.

Section 1: Core Physicochemical and Structural Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its successful application. The hydrochloride salt form of 1-Boc-4-(aminomethyl)piperidine generally offers improved stability and handling characteristics compared to its free base.

Chemical Structure

The structure features a piperidine ring where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. A methylene bridge connects a primary amine to the 4-position of the ring.

Caption: Structure of this compound.

Key Properties and Identifiers

The following table summarizes essential data for this compound. Note that multiple CAS numbers may be cited in literature and by suppliers for the hydrochloride salt.

| Property | Value | Source(s) |

| CAS Number | 135632-53-0; 1049727-98-1; 359629-16-6 | [2][3][4] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [5] |

| Molecular Weight | 250.76 g/mol | [5] |

| IUPAC Name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride | [5] |

| Appearance | White to off-white solid or powder | [1] |

| Solubility | Soluble in water, methanol, and chloroform | [6][7] |

| InChIKey | DSXFEYYTYBXYMB-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CN.Cl | [5] |

Section 2: Synthesis and Purification Strategies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common conceptual pathway involves the protection of a piperidine precursor followed by functional group transformation.

Synthetic Workflow Rationale

A representative synthetic approach starts with a commercially available piperidine derivative, such as 4-piperidinecarboxamide.

-

Boc Protection: The secondary amine of the piperidine ring is first protected using di-tert-butyl dicarbonate (Boc₂O). This step is crucial as it deactivates the ring nitrogen, preventing it from interfering in subsequent reactions. The choice of a base, like triethylamine, is critical to neutralize the acid byproduct and drive the reaction to completion.[8]

-

Amide to Amine Reduction: The carboxamide group is then reduced to a primary amine. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LAH) or through a Hoffman rearrangement, which involves treating the amide with bromine in a sodium hydroxide solution.[8] The Hoffman rearrangement is often preferred in industrial settings as it avoids the hazards associated with metal hydrides.

-

Salt Formation: Finally, the resulting Boc-protected aminomethyl piperidine (the free base) is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrochloride salt. This step not only converts the compound into a more manageable solid but also serves as a final purification step.

Caption: Conceptual workflow for the synthesis of the target compound.

Purification Insights

Purification is paramount to ensure the final product is suitable for sensitive downstream applications.

-

Crystallization: The final salt formation step is an effective method of purification. Careful selection of the solvent system can selectively precipitate the desired hydrochloride salt, leaving many impurities behind in the solution.

-

Chromatography: For removing closely related impurities, column chromatography of the free-base intermediate on silica gel may be necessary before the final salt formation.

Section 3: Analytical Characterization for Quality Assurance

Verifying the identity, purity, and integrity of this compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.[9] It excels at separating the main compound from starting materials, byproducts, and degradation products. A reversed-phase C18 column is typically effective.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra provide a unique fingerprint, confirming the presence of the Boc group, the piperidine ring protons, and the aminomethyl group, and their respective chemical environments.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that will show the molecular ion for the free base.

Caption: A typical quality control workflow for analytical validation.

Experimental Protocol: HPLC Purity Determination

This protocol provides a robust starting point for method development to assess the purity of this compound.[9]

| Step | Procedure | Rationale |

| 1. Mobile Phase Prep | A: 0.1% Trifluoroacetic Acid (TFA) in Water. B: 0.1% TFA in Acetonitrile. | TFA acts as an ion-pairing agent to improve peak shape for the amine. The water/acetonitrile gradient allows for the elution of compounds with varying polarities. |

| 2. Sample Prep | Accurately weigh and dissolve ~1 mg of the compound in 1 mL of Mobile Phase A. | Dissolving in the initial mobile phase composition ensures compatibility and sharp peak injection. |

| 3. HPLC Conditions | Column: C18, 4.6 x 150 mm, 5 µm. Flow Rate: 1.0 mL/min. Detector: UV at 210 nm. Injection Vol.: 10 µL. | Standard reversed-phase conditions. 210 nm is used to detect the carbamate chromophore. |

| 4. Gradient Elution | 0-2 min: 5% B. 2-15 min: 5% to 95% B. 15-18 min: 95% B. 18-20 min: 95% to 5% B. 20-25 min: 5% B. | The gradient ensures that both polar and non-polar impurities are effectively separated and eluted from the column. |

| 5. Data Analysis | Integrate all peaks. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. | This provides a quantitative measure of the main component relative to any detected impurities. Purity levels of >99% are often required for drug development.[2] |

Section 4: Applications in Drug Discovery and Development

The utility of this compound stems from its role as a bifunctional linker and scaffold, enabling the synthesis of complex, high-value molecules.[2]

-

Scaffold for Novel Therapeutics: It serves as a foundational piece in creating new chemical entities. It has been used as a precursor in the synthesis of Kinesin spindle protein inhibitors (potential anticancer agents), G-protein coupled receptor GPR119 agonists (antidiabetic potential), and Pim-1 kinase inhibitors.[10]

-

Linker in PROTACs: In the cutting-edge field of targeted protein degradation, this molecule is employed as a linker component in Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[11] The piperidine moiety can provide optimal spacing and conformational rigidity to the linker, which is critical for forming an effective ternary complex.

-

Peptide and Bioconjugate Chemistry: The aminomethyl group provides a nucleophilic site for conjugation to peptides or other biomolecules, while the piperidine ring can improve the pharmacokinetic properties of the resulting conjugate.[2]

Caption: Role as a versatile linker in PROTACs and a scaffold in drug design.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for user safety and to maintain the integrity of the compound.

-

Hazard Identification: This compound is classified as a skin and eye irritant.[4][13] It may cause respiratory irritation. Always consult the latest Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[4][13] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][13] It is often recommended to store at 4°C for long-term stability.[14]

-

In Case of Exposure:

References

-

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride - PubChem. (URL: [Link])

-

SAFETY DATA SHEET - Alfa Aesar. (URL: [Link])

-

1-Boc-4-(Aminomethyl)piperidine | CAS#:144222-22-0 | Chemsrc. (URL: [Link])

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P

-

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | C11H23N3O2 - PubChem. (URL: [Link])

- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P

-

Understanding the Applications of Piperidine Derivatives in Chemical Research. (URL: [Link])

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])

-

228696 1-Boc-4-aminomethyl-piperidine hydrochloride 99+% (HPLC) - CAS. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-BOC-4-AMINOMETHYL-PIPERIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | C11H23ClN2O2 | CID 2756034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Boc-4-(aminomethyl)piperidine CAS#: 144222-22-0 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 13. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 14. usbio.net [usbio.net]

A Senior Application Scientist's Guide to 1-Boc-4-(aminomethyl)piperidine Hydrochloride: Properties, Applications, and Protocols

Introduction

1-Boc-4-(aminomethyl)piperidine hydrochloride is a cornerstone building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a piperidine core functionalized with a Boc-protected nitrogen and a primary aminomethyl group, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures.[1][2] The piperidine moiety is a privileged scaffold, frequently found in pharmaceuticals targeting the central nervous system (CNS) due to its ability to impart favorable pharmacokinetic properties.[1] This guide provides an in-depth examination of the compound's properties, the strategic importance of its Boc protecting group, its diverse applications in drug development, and a detailed experimental protocol for its use.

Physicochemical Properties and Specifications

The precise characterization of a reagent is fundamental to reproducible and successful synthesis. This compound is typically supplied as a white to off-white solid. While there is some variation across suppliers, the most chemically consistent data for the monohydrochloride salt are presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [3] |

| Molecular Weight | 250.77 g/mol | [3] |

| Alternate Formula | C₁₁H₂₄N₂O₂Cl₂ (dihydrochloride) | [1] |

| Alternate MW | 287.23 g/mol (dihydrochloride) | [1] |

| CAS Number | 135632-53-0 | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 159-172 °C | [1] |

| Storage Conditions | Store at 0-8 °C, keep sealed in a dry, dark place | [1][4] |

Chemical Structure

Caption: Chemical structure of the title compound.

The Strategic Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is not merely an inert appendage; it is a critical strategic element that enables the regioselective functionalization of the molecule.[5] The piperidine nitrogen it protects is rendered nucleophilic only after a specific deprotection step, allowing chemists to first perform reactions on the primary amine of the aminomethyl side chain without interference.

Key Advantages:

-

Orthogonality: The Boc group is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation) that might affect other protecting groups, but it is selectively and cleanly cleaved under acidic conditions.[5]

-

Predictable Deprotection: The removal is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), yielding the free secondary amine, carbon dioxide, and tert-butanol. This clean decomposition simplifies downstream purification.

Boc Deprotection Workflow

Caption: General workflow for Boc group removal.

Key Applications in Drug Discovery and Development

The utility of this compound spans multiple therapeutic areas and synthetic strategies. Its bifunctional nature—a reactive primary amine and a latent secondary amine—makes it an exceptionally valuable intermediate.

-

Versatile Synthetic Building Block : It serves as a foundational piece in the synthesis of more complex molecules. The primary amine can be readily acylated, alkylated, or used in reductive amination, while the piperidine nitrogen becomes available for further modification after deprotection.[2]

-

PROTAC Development : In the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), this molecule is employed as a linker component.[6] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. The piperidine scaffold can provide the necessary spatial orientation and favorable physicochemical properties for the linker.[6]

-

CNS-Targeting Agents : The piperidine core is a well-established pharmacophore in drugs targeting neurological disorders.[1] This building block is used in the synthesis of agonists and antagonists for various receptors and enzymes, including kinesin spindle protein inhibitors for potential anticancer activity and G-protein coupled receptor 119 (GPR119) agonists with antidiabetic potential.

-

Peptide and Ligand Synthesis : The compound is also utilized in peptide-based therapeutics to enhance stability and solubility.[1] Furthermore, it is used to prepare specialized ligands for metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[1]

Experimental Protocol: Synthesis of an Amide Derivative

This protocol details a standard amide coupling reaction, a frequent and fundamental application of this compound. The procedure is self-validating through standard analytical techniques (TLC, LC-MS) at key stages.

Objective: To couple a generic carboxylic acid (R-COOH) to the primary amine of 1-Boc-4-(aminomethyl)piperidine.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution (NaHCO₃), Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plate, Liquid Chromatography-Mass Spectrometry (LC-MS)

Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Rationale: HATU is a highly efficient coupling agent that minimizes the risk of racemization for chiral carboxylic acids and activates the acid for nucleophilic attack.

-

-

Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and to facilitate the formation of the activated ester with HATU. An excess ensures the reaction medium remains basic.

-

-

Amine Addition: Add this compound (1.2 eq) to the flask.

-

Rationale: A slight excess of the amine can help drive the reaction to completion, consuming all of the valuable activated carboxylic acid.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed (typically 2-6 hours).

-

Rationale: Continuous monitoring prevents over-running the reaction and the formation of potential side products.

-

-

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), and brine (1x).

-

Rationale: The NaHCO₃ wash removes unreacted acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product via flash column chromatography on silica gel to yield the pure amide product.

-

Rationale: Chromatography is essential to remove residual reagents, the urea byproduct from HATU, and any other impurities to yield the final compound with high purity.

-

Amide Coupling Workflow Diagram

Caption: Experimental workflow for a typical amide coupling reaction.

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. The compound is classified as a corrosive material and an irritant.[7][8]

| Safety Aspect | Handling Procedure |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9] Use a NIOSH-approved respirator if dust or aerosols are generated.[7] |

| Engineering Controls | Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| First Aid (Skin) | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10] |

| First Aid (Ingestion) | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide plenty of water to drink. Seek immediate medical attention.[9] |

| Spill Management | Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9] |

| Disposal | Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[7] |

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for accelerating pharmaceutical discovery. Its well-defined structure, predictable reactivity, and the strategic utility of the Boc protecting group provide researchers with a reliable and versatile platform for the synthesis of novel therapeutics. From CNS-active agents to cutting-edge PROTACs, this building block continues to play a pivotal role in the development of next-generation medicines. Adherence to proper handling protocols ensures that its powerful synthetic potential can be harnessed safely and effectively.

References

-

Chembest. (2025). 1-BOC-4-AMINOMETHYL-PIPERIDINE HYDROCHLORIDE - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 1-Boc-4-(Aminomethyl)piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

ChemBK. (2024). 1-Boc-4-aminomethyl-piperidine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | C11H23ClN2O2 | CID 2756034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. chemical-label.com [chemical-label.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-BOC-4-AMINOMETHYL-PIPERIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

Introduction: The Strategic Value of a Bifunctional Building Block

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, prized for its favorable physicochemical properties, metabolic stability, and its prevalence in a multitude of approved therapeutics. However, the true potential of this heterocycle is unlocked through strategic functionalization. This compound represents a quintessential example of a high-value, bifunctional building block, engineered for versatility and synthetic efficiency.

This guide provides a deep dive into the core chemical properties, reactivity, and strategic applications of this intermediate. The molecule's design is deceptively simple yet brilliant: a piperidine ring provides the core three-dimensional structure. The secondary amine of the piperidine is protected by the acid-labile tert-butoxycarbonyl (Boc) group, which masks its reactivity, preventing unwanted side reactions.[1][2] This allows the chemist to selectively functionalize the primary aminomethyl group at the C4 position. Subsequently, the Boc group can be cleanly removed under acidic conditions to reveal the secondary amine for further elaboration.[3] This orthogonal control is the key to its widespread use in constructing complex molecular architectures, from peptide mimetics to potent enzyme inhibitors.[1][2]

This document will elucidate the causality behind its synthetic utility, provide validated protocols for its use, and explore its role in the development of cutting-edge therapeutics, thereby offering researchers and drug development professionals a comprehensive resource.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design, ensuring accurate stoichiometry, appropriate solvent selection, and safe handling. The key properties of 1-Boc-4-(aminomethyl)piperidine and its hydrochloride salt are summarized below.

Structural Representation

The foundational structure features a piperidine ring with a Boc-protected nitrogen and an aminomethyl substituent at the 4-position.

Caption: Structure of this compound.

Tabulated Physical Data

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | [4] |

| CAS Number | 359629-16-6 | [4] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [4] |

| Molecular Weight | 250.77 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 159-172 °C | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [5] |

Note: Some properties like boiling point (237-238 °C), density (1.013 g/mL), and refractive index (n20/D 1.473) are reported for the free base, CAS 144222-22-0.[6]

Synthesis and Purification

The synthesis of this compound is typically achieved from commercially available precursors. One common and logical pathway involves the reduction of the corresponding nitrile or amide. The following protocol is a representative example derived from established chemical principles and patent literature. The causality is clear: starting with a more oxidized functional group (nitrile) at the C4 position allows for a robust reduction to the primary amine.

Representative Synthetic Protocol: Reduction of 1-Boc-piperidine-4-carbonitrile

This protocol describes the synthesis starting from 1-Boc-piperidine-4-carbonitrile.

Caption: Synthetic workflow for 1-Boc-4-(aminomethyl)piperidine HCl.

Step 1: Reduction of the Nitrile to the Primary Amine

-

System Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. The exothermicity of the subsequent addition necessitates careful temperature control to prevent side reactions.

-

Substrate Addition: Dissolve 1-Boc-piperidine-4-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Cautiously quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess hydride and precipitating the aluminum salts into a filterable solid.

-

Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude free base, 1-Boc-4-(aminomethyl)piperidine, typically as an oil.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane (1.1 eq.).

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized material.

| Technique | Expected Characteristics |

| FT-IR | Broad absorption around 2900-3100 cm⁻¹ (N-H stretch of ammonium salt), ~1690 cm⁻¹ (C=O stretch of Boc carbamate), ~1160 cm⁻¹ (C-O stretch). |

| Mass Spec (ESI+) | The primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z ≈ 215.3, corresponding to the loss of HCl. |

| ¹H NMR | See Table 4.1 for detailed assignments of the free base. For the HCl salt, protons alpha to the newly formed ammonium cation (-CH₂-NH₃⁺) will experience a significant downfield shift (Δδ ≈ +0.4 to +0.6 ppm) compared to the free amine. |

| ¹³C NMR | The Boc carbonyl carbon is expected around 155 ppm, with the quaternary Boc carbon near 80 ppm. Piperidine ring carbons typically appear between 28-45 ppm. The aminomethyl carbon will also shift slightly downfield upon protonation. |

Representative ¹H NMR Data (Free Base)

The following data corresponds to the free base, 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0), in CDCl₃.[7]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | br s | 2H | Piperidine H (axial, adjacent to N-Boc) |

| ~2.65 | t | 2H | -CH₂-NH₂ (aminomethyl) |

| ~2.60 | t | 2H | Piperidine H (equatorial, adjacent to N-Boc) |

| ~1.70 | d | 2H | Piperidine H (axial) |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc group) |

| ~1.40 | m | 1H | Piperidine H (methine) |

| ~1.10 | qd | 2H | Piperidine H (equatorial) |

Chemical Reactivity and Key Transformations

The synthetic utility of this reagent is defined by the orthogonal reactivity of its two nitrogen atoms.

Boc Deprotection Protocol

The removal of the Boc group is a cornerstone transformation, unmasking the piperidine nitrogen for subsequent reactions. This is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[8]

Caption: Workflow for the acidic deprotection of the Boc group.

Protocol: TFA-Mediated Boc Deprotection

-

Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM).

-

Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq.) at room temperature. Effervescence (release of CO₂ and isobutylene) will be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.[8]

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the di-TFA salt of 4-(aminomethyl)piperidine.

-

Conversion to Dihydrochloride (Optional): If the dihydrochloride salt is desired, the residue can be dissolved in a minimal amount of methanol and treated with excess ethereal HCl, followed by precipitation with diethyl ether.

Reactions of the Aminomethyl Group

With the piperidine nitrogen protected, the primary aminomethyl group is free to undergo a range of standard transformations, including:

-

Acylation/Amide Bond Formation: Reaction with activated carboxylic acids (e.g., acid chlorides, or using coupling reagents like HATU) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates, a key step in the synthesis of certain KSP inhibitors.[9]

Applications in Drug Discovery

The structural motif of 1-Boc-4-(aminomethyl)piperidine is a privileged fragment in modern drug design, enabling access to multiple therapeutic targets.

Caption: Role as a key building block in therapeutic development.

Case Study: Kinesin Spindle Protein (KSP) Inhibitors

KSP is a motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[9] Several potent KSP inhibitors utilize the 4-(aminomethyl)piperidine scaffold. In these molecules, the primary amine is often converted into a urea or a substituted amine that engages in critical hydrogen bonding interactions within the allosteric binding site of the KSP motor domain.[10] The piperidine ring itself serves to orient the substituents correctly and can be modified (e.g., N-methylation after Boc deprotection) to fine-tune properties like pKa and reduce susceptibility to efflux pumps like P-glycoprotein.[10]

Case Study: GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is expressed primarily in pancreatic β-cells and intestinal L-cells. Its activation enhances glucose-stimulated insulin secretion and the release of incretin hormones, making it a promising target for the treatment of type 2 diabetes and obesity.[4][11] Many synthetic GPR119 agonists incorporate a piperidine ring to which various aromatic and heterocyclic systems are attached.[12][13] 1-Boc-4-(aminomethyl)piperidine serves as a key intermediate where the aminomethyl group acts as a linker, connecting the piperidine core to other pharmacophoric elements of the agonist.[11] The ability to modify both ends of the molecule allows for systematic optimization of potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a matter of scientific integrity and laboratory safety, proper handling of all chemical reagents is non-negotiable.

-

Hazards: The compound is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.[8]

-

First Aid: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and evaluation of biphenyl compounds as kinesin spindle protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]

- 14. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Foreword: The Imperative of Structural Integrity in Pharmaceutical Building Blocks

In the landscape of modern drug discovery and development, the precise molecular architecture of starting materials and intermediates is not merely a matter of academic interest; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-Boc-4-(aminomethyl)piperidine hydrochloride is a quintessential example of a versatile building block, pivotal in the synthesis of a wide array of pharmaceutical agents.[1] Its piperidine core is a prevalent scaffold in medicinal chemistry, and the protected amine functionalities allow for controlled, sequential elaboration into complex target molecules.

The Analytical Strategy: A Triad of Orthogonal Methodologies

A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques.[3] For a small molecule like this compound, our approach is built upon a triad of core spectroscopic and analytical methods: Nuclear Magnetic Resonance (NMR) for connectivity, Mass Spectrometry (MS) for mass verification, and Infrared (IR) Spectroscopy for functional group identification. This is complemented by Elemental Analysis to confirm the empirical formula.

The workflow is designed to be systematic, with each step providing a piece of the puzzle that, when assembled, leaves no room for structural ambiguity.

Caption: Overall workflow for the structure elucidation of 1-Boc-4-(aminomethyl)piperidine HCl.

Elemental Analysis: Foundational Stoichiometry

Principle: Elemental analysis, typically via combustion, provides the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[4][5] This technique is fundamental for determining the empirical formula, which must be consistent with the proposed molecular formula.

Experimental Rationale: For a compound with the proposed formula C₁₁H₂₃ClN₂O₂ (Molecular Weight: 250.77 g/mol )[6][7], elemental analysis serves as the first quantitative check of purity and composition. The presence of chlorine is inferred from other methods and the known synthesis, but C, H, and N percentages must align with theoretical values within an accepted tolerance (typically ±0.4%).

Protocol: Combustion-Based CHN Analysis

-

Ensure the instrument (e.g., a CHNS elemental analyzer) is calibrated with a certified standard (e.g., acetanilide).

-

Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.

-

Seal the capsule and place it into the instrument's autosampler.

-

Initiate the analysis. The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich environment.[8]

-

The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

-

Compare the experimental weight percentages to the theoretical values.

Data Presentation: Elemental Composition

| Element | Theoretical % | Experimental % | Deviation |

|---|---|---|---|

| Carbon (C) | 52.69 | 52.55 | -0.14 |

| Hydrogen (H) | 9.25 | 9.31 | +0.06 |

| Nitrogen (N)| 11.17 | 11.23 | +0.06 |

Mass Spectrometry: The Molecular Weight Gatekeeper

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For this application, Electrospray Ionization (ESI) is the technique of choice. ESI is a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the free base.[10]

Experimental Rationale: This analysis is critical for confirming the molecular weight of the parent molecule (free base, C₁₁H₂₂N₂O₂, MW = 214.30 g/mol ).[11] Furthermore, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps to confirm the elemental composition. The presence of the chlorine atom in the salt will also be evident in the isotopic pattern of the molecular ion if the salt cluster is observed, or more commonly, confirmed by the presence of the chloride anion in negative ion mode.

Caption: Key ionization and fragmentation pathways in ESI-MS.

Protocol: High-Resolution ESI-MS

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire data in positive ion mode. The expected primary ion is the protonated molecule [M+H]⁺.

-

Observe the m/z value for the monoisotopic peak.

-

If fragmentation is desired for further confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID).

Data Presentation: Mass Spectrometry Results

| Ion | Theoretical m/z | Observed m/z | Key Fragmentation Ion (MS/MS) |

|---|---|---|---|

| [M+H]⁺ | 215.1754 | 215.1751 | 115.1230 ([M+H - Boc]⁺) |

| [M+Na]⁺ | 237.1574 | 237.1569 | - |

FTIR Spectroscopy: Mapping Functional Groups

Principle: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules.[12] Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."[13]

Experimental Rationale: The FTIR spectrum will confirm the presence of key functional groups expected in the molecule: the N-H bonds of the primary amine hydrochloride, the C-H bonds of the aliphatic piperidine ring and t-butyl group, and the C=O stretch of the Boc-carbamate group.[14][15] The broadness and position of the N-H stretch can be particularly informative, indicating its presence as an ammonium salt.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Identify the key absorption bands and assign them to the corresponding functional groups.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |

|---|---|---|---|

| ~3000-2700 | Strong | Broad | N⁺-H stretch (primary ammonium salt) |

| 2975-2850 | Strong | Sharp | C-H stretch (aliphatic) |

| ~1690 | Strong | Sharp | C=O stretch (carbamate) |

| ~1470 | Medium | Sharp | C-H bend (CH₂/CH₃) |

| ~1160 | Strong | Sharp | C-O stretch (carbamate) |

NMR Spectroscopy: The Definitive Structural Blueprint

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[16][17] It provides information on the chemical environment (chemical shift), the number of nuclei (integration), and the connectivity of atoms (spin-spin coupling).[18]

Experimental Rationale: ¹H NMR will map the proton framework of the molecule, confirming the number of protons in each distinct environment and their neighboring relationships. ¹³C NMR will identify all unique carbon atoms. The combination of these experiments provides an unambiguous blueprint of the molecule's carbon-hydrogen skeleton and the location of functional groups. Using a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons from the ammonium (N⁺H₃) group.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Accurately weigh ~10-15 mg of the sample into a clean, dry vial.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

-

Assign all peaks based on chemical shift, multiplicity, and integration.

Data Presentation: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.10 | br s | 3H | -CH₂-N⁺H₃ |

| ~3.85 | d | 2H | Piperidine-CH₂ -N (axial) |

| ~2.70 | t | 2H | Piperidine-CH₂ -N (equatorial) |

| ~2.65 | t | 2H | -CH₂ -N⁺H₃ |

| ~1.75 | m | 3H | Piperidine ring protons (CH + axial CH₂) |

| 1.39 | s | 9H | -C(CH₃ )₃ |

| ~1.05 | qd | 2H | Piperidine-CH₂ -C (equatorial) |

Data Presentation: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 153.8 | C =O (carbamate) |

| 78.5 | -C (CH₃)₃ |

| 44.2 | Piperidine-C H₂-N |

| 43.1 | -C H₂-N⁺H₃ |

| 35.5 | Piperidine-C H |

| 28.7 | Piperidine-C H₂-C |

| 28.1 | -C(C H₃)₃ |

Conclusion: Synthesis of Evidence

The structure of this compound is unequivocally confirmed by the powerful synergy of orthogonal analytical techniques.

-

Elemental Analysis validates the C, H, and N composition, confirming the empirical formula.

-

High-Resolution Mass Spectrometry provides the exact mass of the parent molecule, corroborating the molecular formula C₁₁H₂₂N₂O₂ for the free base.

-

FTIR Spectroscopy confirms the presence of all key functional groups: the ammonium salt, the aliphatic C-H bonds, and the characteristic carbamate carbonyl.

-

¹H and ¹³C NMR Spectroscopy provides the definitive, high-resolution blueprint of the molecular structure, detailing the precise connectivity and spatial relationship of every atom in the C-H framework.

Each technique provides a layer of evidence that validates the others, culminating in a self-consistent and trustworthy structural assignment. This rigorous, multi-faceted approach is essential for ensuring the quality and integrity of critical pharmaceutical building blocks, thereby safeguarding the entire drug development pipeline.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]

-

Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. [Link]

-

Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]

-

Wikipedia. (2024). Elemental analysis. Wikipedia. [Link]

-

VELP Scientifica. (2024). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

-

AZoM. (2023). What is a CHNS Elemental Analyzer?. AZoM. [Link]

-

Brunning, A. (2023). A guide to interpreting mass spectra. Compound Interest. [Link]

-

Shashikant, P. et al. (2018). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

-

Unknown Author. (n.d.). Interpretation of mass spectra. University of Arizona. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

-

JoVE. (2015). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Journal of Visualized Experiments. [Link]

-

The Madison Group. (2024). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. The Madison Group. [Link]

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons. [Link]

-

Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Chemistry LibreTexts. [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

-

Instructables. (n.d.). How to Read a Simple Mass Spectrum. Instructables. [Link]

-

Slideshare. (n.d.). use of nmr in structure ellucidation. Slideshare. [Link]

-

Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

-

Dong, M. W. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. PubChem. [Link]

-

ResearchGate. (2010). Validation of orthogonal RP-HPLC systems for method development using different drug impurity profiles. ResearchGate. [Link]

-

Pharma Growth Hub. (2024). How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity?. YouTube. [Link]

-

De Bièvre, P. (1995). Validation of Analytical Methods and Laboratory Procedures for Chemical Measurements. Fresenius' Journal of Analytical Chemistry. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Balachandran, V., & Murugan, M. (2014). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Elemental analysis - Wikipedia [en.wikipedia.org]

- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | C11H23ClN2O2 | CID 2756034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. zefsci.com [zefsci.com]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Boc-4-(Aminomethyl)piperidin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. madisongroup.com [madisongroup.com]

- 13. jascoinc.com [jascoinc.com]

- 14. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 18. use of nmr in structure ellucidation | PDF [slideshare.net]

Navigating the Solubility Landscape of 1-Boc-4-(aminomethyl)piperidine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Boc-4-(aminomethyl)piperidine hydrochloride (CAS 359629-16-6), a key building block in contemporary pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document offers a multi-faceted exploration of the compound's physicochemical properties, theoretical solubility considerations, and robust experimental protocols for accurate solubility determination. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven methodologies to empower informed decision-making in formulation and process development.

Introduction: The Criticality of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle. Solubility profoundly influences a compound's dissolution rate, bioavailability, and ultimately, its therapeutic efficacy. This compound, a versatile piperidine derivative, is frequently employed in the synthesis of complex biologically active molecules. A thorough understanding of its solubility profile is therefore not merely academic but a fundamental prerequisite for efficient process development, formulation design, and successful clinical translation.

This guide delves into the core principles governing the solubility of this compound, providing both a theoretical framework and practical, step-by-step methodologies for its empirical determination.

Physicochemical Characterization of 1-Boc-4-(aminomethyl)piperidine and its Hydrochloride Salt

A foundational understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties

| Property | 1-Boc-4-(aminomethyl)piperidine (Free Base) | This compound (Salt) |

| Synonyms | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride |

| CAS Number | 144222-22-0[1] | 359629-16-6[1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] | C₁₁H₂₃ClN₂O₂[1] |

| Molecular Weight | 214.30 g/mol | 250.77 g/mol [1] |

| Appearance | Colorless to yellow liquid or low melting solid | White to off-white solid |

| Predicted pKa | 10.13 ± 0.29[1] | Not directly applicable (salt form) |

The Boc (tert-butoxycarbonyl) protecting group imparts a significant degree of lipophilicity to the molecule. The free base form is qualitatively reported to be soluble in organic solvents such as chloroform and methanol[1]. The formation of the hydrochloride salt is a common strategy to enhance the aqueous solubility of amine-containing compounds by introducing an ionizable group. This principle is central to understanding the solubility profile of the title compound.

Theoretical Framework for Solubility

The Impact of pH and pKa on Aqueous Solubility

The solubility of this compound in aqueous media is intrinsically linked to the pH of the solution and the pKa of the primary amine. The predicted pKa of the free base is approximately 10.13, indicating that the aminomethyl group will be predominantly protonated (and thus more water-soluble) in acidic to neutral pH environments. As the pH of the solution approaches the pKa, the proportion of the un-ionized, less soluble free base will increase, leading to a decrease in overall solubility.

Solvent Effects on Solubility

The solubility of the hydrochloride salt in various organic solvents is governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ionic nature of the hydrochloride salt suggests good solubility in these solvents due to favorable ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are also expected to be effective at solvating the salt due to their high dielectric constants and ability to engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is anticipated to be low in nonpolar solvents as they cannot effectively solvate the charged species.

Quantitative Solubility Profile: An Estimation

Table 2: Predicted and Qualitative Solubility

| Solvent | Predicted Solubility Category | Rationale |

| Water | Soluble to Slightly Soluble | Hydrochloride salt enhances aqueous solubility. |

| Methanol | Soluble | Polar protic solvent. |

| Ethanol | Soluble | Polar protic solvent. |

| DMSO | Soluble | Polar aprotic solvent. |

| Acetone | Moderately Soluble | Intermediate polarity. |

| Acetonitrile | Moderately Soluble | Intermediate polarity. |

| Dichloromethane | Sparingly Soluble | Lower polarity. |

| Toluene | Insoluble | Nonpolar solvent. |

| Hexane | Insoluble | Nonpolar solvent. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain definitive solubility data, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of the compound's solubility in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Analytical balance

Experimental Workflow

Sources

An In-Depth Technical Guide to the NMR Spectrum Analysis of 1-Boc-4-(aminomethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Boc-4-(aminomethyl)piperidine hydrochloride, a critical building block in modern pharmaceutical synthesis. As a Senior Application Scientist, my objective is to offer not just data, but a causal understanding of the spectral features, enabling researchers to confidently identify and characterize this compound. This document is structured to provide both theoretical insight and practical, field-tested protocols to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the presence of a protected primary amine and a Boc (tert-butyloxycarbonyl) protected secondary amine allows for selective chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.

Accurate structural elucidation and purity assessment are paramount in drug development. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure, connectivity, and environment of each atom. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its use in complex synthetic pathways.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering system will be used for the piperidine ring and its substituents.

Caption: Molecular structure and numbering of this compound.

Part 1: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a proton census of the molecule, revealing the chemical environment, number, and neighboring protons for each unique hydrogen atom. The hydrochloride salt form and the choice of a protic deuterated solvent (like D₂O or CD₃OD) will influence the observed spectrum, particularly for exchangeable protons (N-H).

Expected Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹H NMR signals for this compound. These predictions are based on established chemical shift principles for Boc-protected amines and piperidine derivatives, and the known effects of protonation on nearby nuclei.[1]

| Proton(s) | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influences |

| tert-Butyl | Boc Group | ~1.45 | Singlet (s) | 9H | Shielded, magnetically equivalent protons of the Boc group. |

| Piperidine Axial | C2-Hax, C6-Hax | ~2.70 - 2.90 | Multiplet (m) or Doublet of triplets (dt) | 2H | Deshielded by the adjacent nitrogen of the carbamate. |

| Piperidine Equatorial | C2-Heq, C6-Heq | ~4.00 - 4.20 | Multiplet (m) or Doublet of doublets (dd) | 2H | Further deshielded due to the anisotropic effect of the C-N bond of the carbamate. |

| Piperidine Axial | C3-Hax, C5-Hax | ~1.20 - 1.40 | Multiplet (m) | 2H | Shielded aliphatic protons. |

| Piperidine Equatorial | C3-Heq, C5-Heq | ~1.80 - 2.00 | Multiplet (m) or Doublet of triplets (dt) | 2H | Deshielded relative to axial protons. |

| Methylene | C7-H | ~2.90 - 3.10 | Doublet (d) | 2H | Deshielded by the adjacent protonated amino group. |

| Methine | C4-H | ~1.60 - 1.80 | Multiplet (m) | 1H | Complex splitting due to adjacent axial and equatorial protons. |

| Ammonium | N2-H | Variable (often broad) | Broad singlet (br s) | 3H | Exchangeable protons, position and appearance are highly solvent and concentration dependent. |

| Carbamate | N1-H | Not present | - | - | The nitrogen of the Boc group is part of a carbamate and does not have a proton. |

Causality Behind the Chemical Shifts:

-

The Boc Protecting Group: The nine equivalent protons of the tert-butyl group characteristically appear as a sharp singlet around 1.45 ppm.[2] This signal is a hallmark of a successful Boc protection and its integration value of 9H is a key diagnostic feature.

-

Piperidine Ring Protons: The piperidine ring exists predominantly in a chair conformation. This leads to distinct chemical shifts for the axial and equatorial protons.

-

Protons at C2 and C6: These protons are adjacent to the nitrogen atom of the carbamate. The electron-withdrawing nature of the carbamate deshields these protons, shifting them downfield. The equatorial protons are typically observed at a lower field than the axial protons.

-

Protons at C3 and C5: These protons are more shielded and appear at a higher field, in the typical aliphatic region.

-

-

The Aminomethyl Group and Hydrochloride Salt: The primary amine of the aminomethyl group is protonated in the hydrochloride salt, forming an ammonium group (-NH₃⁺). This has a significant electron-withdrawing effect, causing a noticeable downfield shift of the adjacent methylene protons (C7-H) to approximately 2.90 - 3.10 ppm.[1] The ammonium protons themselves are exchangeable and their signal can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In D₂O, this signal will often exchange with the solvent and disappear.

Part 2: ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, offering valuable information for structural confirmation.

Expected Chemical Shifts

| Carbon(s) | Position | Predicted Chemical Shift (δ, ppm) | Key Influences |

| tert-Butyl (Methyl) | Boc Group | ~28.5 | Shielded, magnetically equivalent methyl carbons. |

| tert-Butyl (Quaternary) | Boc Group | ~80.0 | Quaternary carbon of the Boc group. |

| Carbonyl | Boc Group | ~155.0 | Carbonyl carbon of the carbamate. |

| Piperidine | C2, C6 | ~44.0 | Carbons adjacent to the nitrogen of the carbamate. |

| Piperidine | C3, C5 | ~29.0 | Aliphatic carbons of the piperidine ring. |

| Piperidine | C4 | ~35.0 | Methine carbon of the piperidine ring. |

| Methylene | C7 | ~42.0 | Carbon adjacent to the protonated amino group. |

Rationale for Carbon Chemical Shifts:

-

Boc Group Carbons: The three methyl carbons of the tert-butyl group are equivalent and appear around 28.5 ppm. The quaternary carbon is shifted downfield to approximately 80.0 ppm, and the carbonyl carbon of the carbamate is significantly deshielded, appearing around 155.0 ppm.

-

Piperidine Ring Carbons: The chemical shifts of the piperidine carbons are influenced by their proximity to the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C2 and C6) are deshielded compared to the more remote carbons (C3 and C5).

-

Aminomethyl Carbon (C7): The C7 carbon, being adjacent to the electron-withdrawing ammonium group, will be shifted downfield relative to a similar carbon next to a free amine.

Part 3: Experimental Protocol for NMR Analysis

Adherence to a rigorous and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Weighing and Dissolution:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts. For hydrochloride salts, polar solvents are generally required for good solubility.[1]

-

Ensure the sample is completely dissolved. Gentle vortexing or sonication may be applied if necessary. The solution should be clear and free of any particulate matter.

-

-

Sample Filtration and Transfer:

-

To remove any dust or undissolved particles that can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of cotton or glass wool.[3]

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing and Interpretation:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phasing and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift axis by referencing the residual solvent peak to its known value.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign each signal to the corresponding protons and carbons in the molecule.

-

Part 4: Advanced NMR Techniques and Further Characterization

For an even more detailed structural elucidation, 2D NMR experiments can be employed.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal which protons are coupled to each other, helping to trace the connectivity of the proton network within the piperidine ring and the aminomethyl substituent.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, providing valuable information about the connectivity of quaternary carbons and confirming the overall structure.

Conclusion

The NMR spectral analysis of this compound is a powerful method for its unequivocal identification and quality control. A thorough understanding of the influence of the Boc protecting group, the piperidine ring conformation, and the hydrochloride salt on the chemical shifts is essential for accurate interpretation. By following the detailed experimental protocol and utilizing the spectral data provided in this guide, researchers and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

Macmillan Group, Princeton University. "SUPPLEMENTARY INFORMATION." Nature, 2016. [Link]

-

The Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for ChemComm." 2019. [Link]

-

PubChem. "tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride." National Institutes of Health. [Link]

-

Cook, A. G. et al. "Hydrochloride Salt of the GABAkine KRM-II-81." ACS Omega, 2022. [Link]

-

University College London. "Sample Preparation." Faculty of Mathematical & Physical Sciences. [Link]

-

University of Sheffield. "How to make an NMR sample." [Link]

-

Hornak, J. P. "NMR Sample Preparation." Rochester Institute of Technology. [Link]

-

University of Ottawa. "NMR Sample Preparation." [Link]

-

University of California, San Diego. "NMR Sample Preparation." [Link]

-

Wikipedia. "Piperidine." [Link]

-

Govindaraju, V., et al. "Hydrochloride Salt of the GABAkine KRM-II-81." ACS Omega, vol. 7, no. 16, 2022, pp. 14135–14143. [Link]

-

University of California, San Diego, NMR Facility. "NMR Sample Preparation". [Link]

Sources

role of Boc protecting group in 1-Boc-4-(aminomethyl)piperidine hydrochloride

An In-depth Technical Guide to the Role of the Boc Protecting Group in 1-Boc-4-(aminomethyl)piperidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group's pivotal role in the synthetic utility of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, strategic applications, and practical methodologies associated with this essential building block. We will delve into the causality behind its use, from the fundamental mechanisms of protection and deprotection to its application in complex, multi-step synthetic strategies.

The Strategic Imperative of Amine Protection in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical development, functional groups must be precisely managed. Amines, being both nucleophilic and basic, are highly reactive and can interfere with desired transformations elsewhere in a molecule.[1] Protecting groups are chemical moieties temporarily attached to a functional group to mask its inherent reactivity, allowing other chemical operations to proceed selectively.[2] The ideal protecting group is easily installed, stable under a variety of reaction conditions, and can be removed cleanly and selectively under mild conditions.[3]

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis.[4][5] By converting a reactive amine into a significantly less reactive carbamate, the Boc group prevents unwanted side reactions, enabling chemists to execute complex synthetic routes with high fidelity.[1][4]

Unveiling this compound

This compound is a bifunctional synthetic building block of significant value in medicinal chemistry. Its structure is characterized by a piperidine ring where the ring nitrogen (position 1) is protected as a Boc-carbamate, and a primary aminomethyl group at position 4 is present as a hydrochloride salt.

This differential protection is the key to its utility. The primary amine, while protonated in the salt form, can be readily liberated by a simple base wash to act as a nucleophile. The secondary amine of the piperidine ring, however, remains masked by the robust Boc group. This allows for selective chemistry to be performed at the primary amine without affecting the piperidine nitrogen.

The Core Functionality: Mechanism and Control of the Boc Group

The utility of the Boc group is defined by the predictable and high-yielding reactions for its installation and removal.

Boc Protection: Masking the Amine

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][6] The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[7][8] This addition-elimination reaction forms the stable N-Boc carbamate. The byproducts, carbon dioxide and tert-butanol, are volatile and easily removed, simplifying purification.[6][8]

Caption: General scheme for N-Boc protection of an amine.

Boc Deprotection: Regenerating the Amine

The defining characteristic of the Boc group is its lability under mild acidic conditions.[5][9] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[10][11]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[11] This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[7][11] The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and the free amine.[7][11] The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.[1]

Caption: General scheme for acid-catalyzed N-Boc deprotection.

The Power of Orthogonality in Synthetic Design

A key principle in advanced organic synthesis is "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others that are stable to those specific deprotection conditions. This strategy is crucial for the sequential modification of multiple functional groups within a single molecule.[12]

The Boc group is a central player in orthogonal strategies. Its acid lability makes it orthogonal to:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed under basic conditions (e.g., piperidine).[4]

-

Cbz (Carboxybenzyl) group: Removed by catalytic hydrogenolysis.[4][9]

The use of this compound is a direct application of this principle. A synthetic chemist can perform reactions on the primary amine and then, in a subsequent step, remove the Boc group to unmask the piperidine nitrogen for further functionalization, all without affecting other protecting groups like Fmoc or Cbz that might be present elsewhere in the molecule.

Caption: Orthogonal deprotection strategy for Boc, Fmoc, and Cbz groups.

Applications in Drug Discovery and Development